molecular formula C11H18N4.ClH B025507 Restacorin CAS No. 100751-82-4

Restacorin

Cat. No. B025507
M. Wt: 242.75 g/mol
InChI Key: LBTUHNNCEFYFFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Restacorin or its analogs, especially in terms of pharmaceutical applications, has not been directly detailed in the literature. However, general approaches to synthesizing complex organic compounds, such as azacoumestans and 8-azacoumarin derivatives, often involve Pd-catalyzed oxidative coupling and multi-component reactions utilizing grinding and ultrasound techniques. These methods highlight the intricate processes involved in creating compounds with specific biological activities (Balalas et al., 2017; Rizk, Elsayed, & El-hashash, 2018).

Molecular Structure Analysis

The molecular structure of Restacorin, like other pharmacologically active compounds, is key to its function. The structure-activity relationship (SAR) is crucial in determining its interaction with biological targets. While specific details on Restacorin's molecular structure are scarce, studies on similar compounds emphasize the role of molecular modeling and spectroscopic characterization in understanding the bioactive conformation and predicting the pharmacological profiles (Jambhekar & Breen, 2016; Li et al., 2016).

Chemical Reactions and Properties

Restacorin's chemical reactions and properties, especially in relation to its antiarrhythmic activity, are not widely discussed. However, its classification as a class Ic antiarrhythmic indicates its mechanism of action involves modulation of cardiac ion channels, influencing the heart's electrical activity without significantly affecting its mechanical function. The specific chemical interactions leading to these effects involve complex pharmacodynamics, inferred from studies on similar antiarrhythmic agents (Tuininga et al., 1994; Varró et al., 1990).

Physical Properties Analysis

The physical properties of Restacorin, such as solubility, stability, and formulation potential, are critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Cyclodextrins, for example, have been studied extensively for their ability to enhance the solubility and stability of hydrophobic drugs, suggesting a potential approach for optimizing Restacorin's pharmacokinetics (Jansook, Ogawa, & Loftsson, 2018).

Chemical Properties Analysis

The chemical properties of Restacorin, particularly its interaction with biological molecules and its pharmacological efficacy, stem from its structural makeup and the presence of functional groups that mediate its antiarrhythmic effects. Detailed studies on related compounds offer insights into how such properties can be analyzed and optimized for therapeutic use (Matsuda, Shigeno, & Murakami, 2007; Galariniotou et al., 2007).

Scientific Research Applications

Electrophysiologic and Hemodynamic Properties

Restacorin, a new antiarrhythmic drug, has been found to exhibit primarily class Ic properties. Studies have highlighted its electrophysiologic effects, including the depression of Vmax and an increase in AH, HV, and QRS duration. This drug does not induce significant side effects and shows a moderate negative inotropic effect in patients with decreased left ventricular function, while not affecting those with normal function (Tuininga et al., 1994).

Impact on Rest and Hemodynamic Studies

While not directly related to Restacorin, the Restricted Environmental Stimulation Technique (REST) has been investigated for its effects on psychological and psychophysiological processes. Although not connected to Restacorin's pharmacological action, these studies provide insight into how reduced environmental stimulation can influence human cognitive and affective processes, potentially relevant for conditions treated by Restacorin (Suedfeld et al., 1994).

Applications in Bed Rest Studies

Research on bed rest studies, primarily used for simulating spaceflight effects, provides a tangential view on the relevance of understanding cardiovascular functions in altered physical states. Such studies have implications for understanding drugs like Restacorin, which affect cardiovascular dynamics (Pavy‐Le Traon et al., 2007).

Network Pharmacology in Traditional Chinese Medicine

Network pharmacology, while not directly linked to Restacorin, offers a framework for understanding the multi-target, multi-component therapeutics mode, which could be relevant for analyzing Restacorin's action in complex biological systems. This approach helps in identifying drug targets and understanding the molecular mechanisms of action (Zhang et al., 2019).

Role in Pharmacology and Drug Development

The development and understanding of antiplatelet drugs highlight the importance of clinical pharmacology in drug development. This includes studies on drugs like Restacorin, where understanding the pharmacodynamic biomarkers and sophisticated Phase 2 investigations are crucial for successful drug development (Patrono, 2014).

properties

IUPAC Name

2-(2,6-dimethylanilino)-1,1-dimethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTUHNNCEFYFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N/N=C(/N)\N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143494
Record name Restacorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Restacorin

CAS RN

100751-82-4
Record name Restacorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100751824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Restacorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2,6-Dimethylphenyl)amino]-1,1-dimethylguanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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